molecular formula C10H17F2NO2 B14902882 tert-Butyl (3S)-3-(difluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl (3S)-3-(difluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B14902882
M. Wt: 221.24 g/mol
InChI Key: JUPKZKUIYLJDFB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The tert-butyl ester moiety can provide steric hindrance, influencing the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(chloromethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (S)-3-(difluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

tert-butyl (3S)-3-(difluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)13-5-4-7(6-13)8(11)12/h7-8H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

JUPKZKUIYLJDFB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.